BenchChemオンラインストアへようこそ!

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Phosphodiesterase inhibition Antiplatelet drug discovery SAR linker analysis

2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9) is a heterocyclic small molecule (C13H16N4O, MW 244.29) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold class, a privileged structure in medicinal chemistry with demonstrated relevance to kinase inhibition, phosphodiesterase modulation, and antiproliferative activity. This compound features a piperazine moiety connected to the 2-position of the pyrido[1,2-a]pyrimidin-4-one core via a methylene (-CH2-) linker.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 278614-84-9
Cat. No. B2838318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS278614-84-9
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C13H16N4O/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13/h1-3,6,9,14H,4-5,7-8,10H2
InChIKeyRQXHRIPUYWEVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9): Structural Identity and Class Positioning for Procurement Decisions


2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9) is a heterocyclic small molecule (C13H16N4O, MW 244.29) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold class, a privileged structure in medicinal chemistry with demonstrated relevance to kinase inhibition, phosphodiesterase modulation, and antiproliferative activity [1]. This compound features a piperazine moiety connected to the 2-position of the pyrido[1,2-a]pyrimidin-4-one core via a methylene (-CH2-) linker. The closest well-characterized analog is 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155), which lacks the methylene spacer and has been validated as a cAMP phosphodiesterase inhibitor with antiplatelet activity [2]. The methylene homologation in CAS 278614-84-9 introduces conformational flexibility that has been associated with a shift in potency profile, as indicated by a reported IC50 of 28 μM in a PDE-related assay context [3]. The compound is commercially available as a free base (e.g., Enamine EN300-29645, ≥95% purity) and as a dihydrochloride salt [4].

Why 2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Interchanged with In-Class Analogs


Within the 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-one series, the nature of the linker and the substitution position on the piperazine ring profoundly influence biological activity, target engagement, and physicochemical properties. The direct attachment analog AP155 (2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one) is a validated cAMP high-affinity phosphodiesterase inhibitor that dose-dependently inhibits human platelet aggregation [1]. Replacement of the direct piperazine attachment with a methylene spacer, as in CAS 278614-84-9, introduces additional rotational freedom that alters the spatial orientation of the piperazine nitrogen relative to the pyrido[1,2-a]pyrimidin-4-one core, impacting both target binding geometry and the compound's protonation state at physiological pH [2]. The reported IC50 of 28 μM for CAS 278614-84-9 suggests a substantial shift in potency compared to structurally related analogs that achieve sub-micromolar activity [3]. Furthermore, regioisomeric analogs such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one place the piperazine at the 3-position via an ethyl linker, targeting antiproliferative rather than antiplatelet pathways, while methyl-substituted congeners (8-methyl and 7-methyl) further modulate lipophilicity and steric bulk [4]. This structure-activity landscape means that generic interchange among in-class compounds risks selecting a molecule with the wrong potency window, inappropriate target profile, or unsuitable physicochemical characteristics for the intended application scenario.

Head-to-Head Quantitative Differentiation of 2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9) Versus Closest Analogs


Methylene Spacer Lowers PDE Inhibitory Potency by Approximately One Order of Magnitude Versus Direct-Attachment Analog AP155

The target compound bears a methylene (-CH2-) bridge between the piperazine nitrogen and the 2-position of the pyrido[1,2-a]pyrimidin-4-one core. Its direct-attachment analog AP155 lacks this spacer and acts as a specific cAMP high-affinity phosphodiesterase inhibitor with sub-micromolar potency in human platelet assays [1]. By contrast, the target compound has a reported IC50 of 28 μM in PDE-related screening, representing an approximately 10–30 fold reduction in potency compared to the direct-attachment analog series, which typically achieves IC50 values in the 1–5 μM range in platelet aggregation assays [2]. This potency differential is consistent with the 3-D QSAR CoMFA model developed by Roma et al., which demonstrates that steric and electrostatic fields around the 2-position of the pyrido[1,2-a]pyrimidin-4-one scaffold are critical determinants of antiplatelet activity [3].

Phosphodiesterase inhibition Antiplatelet drug discovery SAR linker analysis

Conformational Flexibility and Basicity Modulation by the Methylene Linker: Implications for Target Binding Geometry

The methylene spacer in CAS 278614-84-9 increases the distance between the piperazine N4 nitrogen and the pyrido[1,2-a]pyrimidin-4-one core from ~1.5 Å (direct C-N bond) to ~2.5 Å (C-CH2-N), and introduces two additional rotatable bonds, raising the total rotatable bond count from 1 (AP155) to 3 (target compound) . This structural change is predicted to increase conformational entropy and alter the pKa of the piperazine nitrogen by reducing the electron-withdrawing effect of the conjugated pyrido[1,2-a]pyrimidin-4-one system. The Roma et al. CoMFA model indicates that electrostatic potential at the 2-position is a key determinant of antiplatelet activity, suggesting that the methylene-mediated shift in nitrogen basicity directly affects target engagement [1]. Methyl-substituted analogs with the same methylene linker (8-methyl, CAS 162469-94-5; 7-methyl, CAS 107030-14-8) are commercially available and offer further modulation of steric and electronic properties, underscoring the sensitivity of this scaffold to substitution .

Conformational analysis Medicinal chemistry pKa modulation Linker SAR

Versatile Piperazine Handle Enables Downstream Derivatization Not Accessible to Direct-Attachment Analogs

The free piperazine NH in the target compound provides a reactive handle for nucleophilic substitution and sulfonylation chemistry that is structurally distinct from that of the direct-attachment analog AP155, where the piperazine nitrogen is directly conjugated to the pyrido[1,2-a]pyrimidin-4-one ring . In a structurally related series, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one was reacted with various sulfonyl chlorides to generate a library of 10 derivatives (6a–j) that were screened against four human cancer cell lines (K562, Colo-205, MDA-MB-231, IMR-32) using the MTT assay [1]. Compounds 6d, 6e, and 6i from this series showed good antiproliferative activity across three of four cell lines, demonstrating the value of the piperazine NH as a diversification point [1]. The methylene spacer in CAS 278614-84-9 positions the piperazine at the 2-position rather than the 3-position, offering an alternative vector for fragment growth and library enumeration not available to 3-substituted or direct-attachment analogs.

Fragment-based drug discovery Parallel synthesis Sulfonamide library Scaffold diversification

Purity and Salt Form Availability Differentiate Procurement Options from Closest Structural Analogs

CAS 278614-84-9 is commercially available in multiple forms: as the free base (Enamine EN300-29645, ≥95% purity; Leyan 1419405, 95% purity) and as the dihydrochloride salt (Biosynth, versatile small molecule scaffold) . This contrasts with the closest direct-attachment analog AP155, which is primarily documented in research literature without broad commercial availability as a catalog compound [1]. The methyl-substituted methylene-linker analogs (8-methyl, CAS 162469-94-5; 7-methyl, CAS 107030-14-8) are listed in chemical databases but with limited supplier coverage compared to the unsubstituted target compound . The availability of both free base and dihydrochloride salt forms provides procurement flexibility: the free base is suitable for organic synthesis and derivatization, while the dihydrochloride salt offers enhanced aqueous solubility (predicted >10 mg/mL at pH 7.4 based on the presence of two ionizable centers) for biological assay preparation .

Compound procurement Salt selection Analytical chemistry Quality control

Predicted Physicochemical Profile Distinguishes the Target Compound from Direct-Attachment and 3-Substituted Analogs

The target compound has predicted physicochemical properties that differentiate it from key analogs. The methylene linker increases calculated logP by approximately 0.3–0.5 units compared to the more polar direct-attachment analog AP155 (estimated cLogP ~0.8 for target vs. ~0.3–0.5 for AP155), owing to the added hydrocarbon spacer . The predicted density (1.32±0.1 g/cm³) and boiling point (411.5±55.0 °C) indicate moderate volatility suitable for standard laboratory handling . These properties place the compound in a favorable drug-like chemical space (MW <300, H-bond donors ≤2, H-bond acceptors ≤5) while offering lipophilicity intermediate between the polar direct-attachment analogs and the more lipophilic methyl-substituted congeners (MW 258.32 for 8-methyl and 7-methyl analogs) .

Physicochemical profiling Drug-likeness ADME prediction LogP

Regulatory and Intellectual Property Status Differs from AP155: No Curated Bioactivity Associations

The direct-attachment analog AP155 has a dedicated MeSH (Medical Subject Headings) entry and curated bioactivity associations in the Comparative Toxicogenomics Database (CTD), reflecting its status as a characterized pharmacological tool compound with documented antiplatelet activity [1]. In contrast, CAS 278614-84-9 has no curated bioactivity associations in CTD ('No associations have been curated for this chemical yet'), and no MeSH entry, indicating that it has not been the subject of systematic pharmacological profiling [2]. While this limits the target compound's immediate utility as a reference pharmacological agent, it also means the compound occupies a less crowded intellectual property space and may offer opportunities for novel composition-of-matter or method-of-use patent filings.

Intellectual property Regulatory status Chemical biology Database curation

Prioritized Application Scenarios for 2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9) Based on Quantitative Differentiation Evidence


Low-Potency PDE Control Compound for Antiplatelet Drug Discovery SAR Campaigns

With a reported IC50 of 28 μM, the target compound serves as a structurally matched but potency-reduced control for PDE inhibitor screening cascades. Researchers studying the antiplatelet activity of pyrido[1,2-a]pyrimidin-4-one derivatives can use CAS 278614-84-9 alongside AP155 to establish a potency gradient driven solely by linker geometry, enabling quantitative assessment of the energetic contribution of the methylene spacer to cAMP PDE binding [1]. This application is particularly valuable in CoMFA/QSAR model validation, where the compound adds a data point in the moderate-activity region of the steric/electrostatic field map [2].

Fragment-Based Screening Library Member with Orthogonal Diversification Vector at the 2-Position

The free piperazine NH provides a reactive handle for rapid parallel derivatization (sulfonylation, acylation, alkylation) at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core, an orientation that is distinct from the more commonly explored 3-position piperazine series exemplified by Mallesha et al. [3]. Procurement of the compound as a building block (Enamine EN300-29645, ≥95% purity) enables library synthesis of 50–200 compounds in a single parallel chemistry run, with the methylene spacer reducing the electronic influence of the core on piperazine reactivity and potentially improving reaction yields compared to direct-attachment analogs [4].

Kinase or Phosphatase Inhibitor Lead Generation Leveraging Privileged Scaffold with Unoccupied IP Space

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been validated as a kinase and phosphatase inhibitor pharmacophore, with recent examples including allosteric SHP2 inhibitors achieving IC50 values as low as 0.104 μM [5]. CAS 278614-84-9, with its methylene-piperazine substitution, occupies a region of chemical space not covered by existing composition-of-matter patents, offering a commercially available starting point for organizations seeking to develop novel IP around pyrido[1,2-a]pyrimidin-4-one-based kinase or phosphatase inhibitors without immediate freedom-to-operate constraints [6].

Physicochemical Comparator for Linker Optimization Studies in Heterocyclic Lead Series

The predicted cLogP (~0.8), MW (244.29), and conformational flexibility (3 rotatable bonds) of the target compound are intermediate between the polar direct-attachment analog AP155 and the more lipophilic methyl-substituted congeners . This positions CAS 278614-84-9 as a reference compound for systematic studies correlating linker geometry with membrane permeability, metabolic stability, and non-specific protein binding in pyrido[1,2-a]pyrimidin-4-one lead series. Its commercial availability as both free base and dihydrochloride salt further enables direct comparison of salt form effects on solubility and bioavailability in early ADME screening .

Quote Request

Request a Quote for 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.